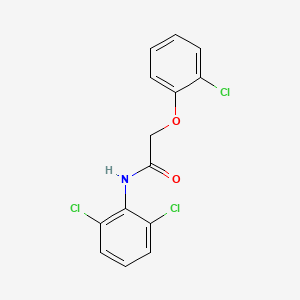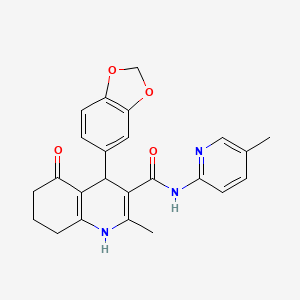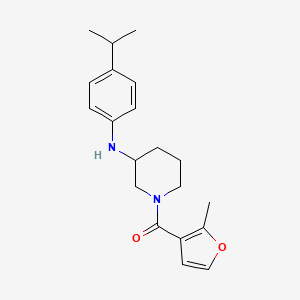
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-hydroxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-hydroxyphenyl)acetamide, commonly known as HTA, is a thiazolidinedione derivative that has been extensively studied for its potential use in treating various diseases. HTA is a potent antioxidant and anti-inflammatory agent that has shown promising results in various scientific research studies.
作用機序
HTA exerts its therapeutic effects by activating the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. PPARγ is a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism, as well as inflammation. HTA activates PPARγ, leading to increased insulin sensitivity, decreased inflammation, and decreased oxidative stress.
Biochemical and Physiological Effects:
HTA has been shown to have various biochemical and physiological effects. In vitro studies have shown that HTA can increase glucose uptake and insulin sensitivity in adipocytes and skeletal muscle cells. HTA has also been shown to decrease inflammation by inhibiting the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. In animal studies, HTA has been shown to improve glucose tolerance, decrease insulin resistance, and decrease oxidative stress.
実験室実験の利点と制限
One advantage of using HTA in lab experiments is its potent antioxidant and anti-inflammatory properties, which make it an attractive therapeutic agent for various diseases. However, one limitation of using HTA is its potential toxicity. Further studies are needed to determine the optimal dosage and duration of treatment to minimize toxicity.
将来の方向性
There are many future directions for the study of HTA. One potential future direction is the development of HTA analogs with improved potency and selectivity. Another future direction is the study of HTA in combination with other therapeutic agents to enhance its therapeutic effects. Finally, the study of HTA in clinical trials is needed to determine its safety and efficacy in humans.
In conclusion, HTA is a thiazolidinedione derivative that has shown promising results in various scientific research studies. HTA has potent antioxidant and anti-inflammatory properties and has been studied for its potential use in treating various diseases. Further studies are needed to determine the optimal dosage and duration of treatment to minimize toxicity and to determine its safety and efficacy in humans.
合成法
The synthesis of HTA involves the reaction of 4-hydroxybenzaldehyde with thiosemicarbazide to form 2-(4-hydroxyphenyl)-1,3-thiazolidin-4-one. The 2-(4-hydroxyphenyl)-1,3-thiazolidin-4-one is then reacted with ethyl chloroacetate to form 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate. Finally, the 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate is hydrolyzed to form HTA.
科学的研究の応用
HTA has been studied for its potential use in treating various diseases, including diabetes, cancer, and neurodegenerative diseases. HTA has been shown to have potent antioxidant and anti-inflammatory properties, which make it an attractive therapeutic agent for these diseases.
特性
IUPAC Name |
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S/c14-7-3-1-6(2-4-7)12-9(15)5-8-10(16)13-11(17)18-8/h1-4,8,14H,5H2,(H,12,15)(H,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPXMKNPTRCHGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC2C(=O)NC(=O)S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-ethyl-2-furyl)methyl]-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5030943.png)



![N,N-diethyl-2-[2-(4-methylphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanamine dihydrochloride](/img/structure/B5030962.png)

![4-butoxy-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5030974.png)


![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B5030986.png)
![ethyl 4-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5030994.png)
![1-(2,6-difluorobenzyl)-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5031006.png)
![N-[3-(1-azepanylcarbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B5031011.png)
![1-[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5031014.png)